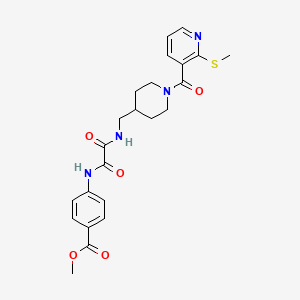![molecular formula C22H19ClN4 B2903087 N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline CAS No. 315179-63-6](/img/structure/B2903087.png)
N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline, commonly known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research due to its unique properties. BTA-EG6 is a fluorescent probe that is used to study protein-protein interactions, protein-ligand interactions, and enzyme activity.
作用機序
The mechanism of action of BTA-EG6 involves the binding of the probe to the target protein. BTA-EG6 binds to the protein through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Upon binding to the protein, BTA-EG6 undergoes a conformational change that results in the emission of fluorescence. The change in fluorescence intensity of the probe is used to study the interaction between the protein and its ligands or other proteins.
Biochemical and Physiological Effects:
BTA-EG6 is a non-toxic compound that does not have any significant biochemical or physiological effects. The compound is stable and does not degrade under normal laboratory conditions. However, BTA-EG6 is not suitable for in vivo studies due to its fluorescent properties, which can interfere with the natural fluorescence of cells and tissues.
実験室実験の利点と制限
The advantages of using BTA-EG6 in lab experiments are its high sensitivity, specificity, and versatility. BTA-EG6 can be used to study a wide range of proteins and enzymes, making it a valuable tool in scientific research. The limitations of using BTA-EG6 in lab experiments are its cost and the expertise required for its synthesis. BTA-EG6 is a complex compound that requires expertise in organic chemistry for its synthesis, which can be a limitation for some research groups.
将来の方向性
The future directions for BTA-EG6 research are focused on its application in drug discovery and development. BTA-EG6 can be used to identify potential drug targets and to study the mechanism of action of drugs. The compound can also be used to screen libraries of compounds for their potential to bind to target proteins. Additionally, BTA-EG6 can be modified to improve its properties, such as its sensitivity and specificity, for specific applications. Overall, BTA-EG6 has significant potential for advancing scientific research in the fields of biochemistry, pharmacology, and drug discovery.
合成法
The synthesis of BTA-EG6 is a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-chlorobenzaldehyde with 2-aminobenzotriazole to form 4-chloro-N-(1H-benzotriazol-2-yl)benzamide. This intermediate is then reacted with 3-buten-1-amine to form N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline, which is the final product. The synthesis method of BTA-EG6 is complex, and it requires expertise in organic chemistry.
科学的研究の応用
BTA-EG6 is widely used in scientific research to study protein-protein interactions, protein-ligand interactions, and enzyme activity. BTA-EG6 is a fluorescent probe that binds to proteins and emits fluorescence when excited by light. This property of BTA-EG6 makes it an excellent tool for studying protein-protein interactions and protein-ligand interactions. BTA-EG6 is also used to study enzyme activity by monitoring the change in fluorescence intensity of the probe upon enzyme catalysis.
特性
IUPAC Name |
N-[2-(benzotriazol-1-yl)-1-(4-chlorophenyl)but-3-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-2-20(27-21-11-7-6-10-19(21)25-26-27)22(16-12-14-17(23)15-13-16)24-18-8-4-3-5-9-18/h2-15,20,22,24H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWSYUOBCKPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2903004.png)
![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)
![N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)


![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903018.png)



![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)